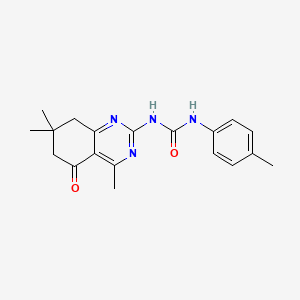![molecular formula C20H25NO2 B4718602 4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4718602.png)
4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Descripción general
Descripción
4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide is a chemical compound that belongs to the family of benzamides. It is also known as BAY 43-9006 or Sorafenib. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide involves the inhibition of multiple protein kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, this compound can block the proliferation of cancer cells and induce their apoptosis.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor angiogenesis, the suppression of tumor growth, and the induction of tumor cell apoptosis. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide in lab experiments is its ability to inhibit multiple protein kinases, which makes it a potent inhibitor of cancer cell proliferation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for the study of 4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide. One potential direction is the development of more potent and selective inhibitors of protein kinases, which could improve the efficacy of this compound in the treatment of cancer. Another potential direction is the exploration of the use of 4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide in combination with other drugs, which could enhance its therapeutic effects. Finally, the development of new methods for the administration of this compound in vivo could also be a promising future direction for research.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. It has also shown promising results in the treatment of other diseases, such as psoriasis, systemic lupus erythematosus, and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15-5-11-18(12-6-15)23-14-13-21-19(22)16-7-9-17(10-8-16)20(2,3)4/h5-12H,13-14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQFOAJBXQYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)

![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4718547.png)
![benzyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4718550.png)


![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4718586.png)
![4-bromo-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4718591.png)
![1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4718601.png)
![1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B4718607.png)


![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4718625.png)